![molecular formula C14H18N4OS B4133649 N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B4133649.png)
N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide
Overview
Description
N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide is not fully understood. However, it is believed that the compound exerts its effects by interacting with various enzymes and proteins in the body.
Biochemical and Physiological Effects:
N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microbial strains, including bacteria and fungi. Additionally, it has been shown to have antitumor effects in various cancer cell lines. Furthermore, it has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide is its broad spectrum of activity against various microbial strains. Additionally, it has been shown to have low toxicity and high stability. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide. One area of interest is its potential as a corrosion inhibitor in various industries. Additionally, it has been suggested that this compound could be used as a fluorescent probe for metal ions in biological systems. Furthermore, there is potential for the development of new antimicrobial and antitumor agents based on the structure of this compound.
Scientific Research Applications
N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been studied for its potential as a corrosion inhibitor and as a fluorescent probe for metal ions.
properties
IUPAC Name |
N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-4-18-12(16-17-14(18)20)10(3)15-13(19)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3,(H,15,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDYDYZAMIAASR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)NC(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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